1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone is a quinoline derivative, characterized by the presence of chlorine and fluorine atoms on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and halogenated quinolines.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and oxidizing agents.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: The compound finds applications in the production of dyes, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.
Pathways Involved: It can interfere with bacterial DNA synthesis, enzyme activity, and cellular signaling pathways, resulting in its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloro-5-fluoroquinolin-3-yl)ethanone can be compared with other quinoline derivatives:
Similar Compounds: Examples include 1-(2-Chloroquinolin-3-yl)ethanone, 1-(5-Fluoroquinolin-3-yl)ethanone, and 1-(2-Chloro-5-methylquinolin-3-yl)ethanone.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Eigenschaften
Molekularformel |
C11H7ClFNO |
---|---|
Molekulargewicht |
223.63 g/mol |
IUPAC-Name |
1-(2-chloro-5-fluoroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7ClFNO/c1-6(15)7-5-8-9(13)3-2-4-10(8)14-11(7)12/h2-5H,1H3 |
InChI-Schlüssel |
RFPNSXQGMWYMFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C2C=CC=C(C2=C1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.